molecular formula C6H5BBrIO2 B1466057 (2-Bromo-3-iodophenyl)boronic acid CAS No. 1451393-38-6

(2-Bromo-3-iodophenyl)boronic acid

Cat. No.: B1466057
CAS No.: 1451393-38-6
M. Wt: 326.72 g/mol
InChI Key: KBJHIDMBOYUKRM-UHFFFAOYSA-N
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Description

“(2-Bromo-3-iodophenyl)boronic acid” is a chemical compound with the CAS Number: 1451393-38-6. It has a molecular weight of 326.72 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing boronic acids is through the Suzuki–Miyaura coupling . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BBrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They can also participate in aerobic oxidative coupling with arenes, coupling with acetals, and Boron-Heck arylation with alkenes .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 326.72 and is stored at a temperature between 28°C .

Scientific Research Applications

Organic Synthesis Applications

(2-Bromo-3-iodophenyl)boronic acid and its derivatives play a crucial role in organic synthesis, particularly in cross-coupling reactions. The Suzuki-Miyaura coupling, a prominent method for forming carbon-carbon bonds, frequently employs aryl boronic acids as reactants. For instance, studies have shown that boronic acids are essential in the synthesis of biologically active compounds, demonstrating their utility in constructing complex molecular architectures (Schmidt & Riemer, 2014; Genov, Almorín, & Espinet, 2006). These applications underscore the versatility and effectiveness of this compound in facilitating complex chemical transformations.

Materials Science

In the realm of materials science, boronic acids are utilized for their unique binding properties and reactivity. Boronic acid derivatives have been explored for the development of glucose sensing materials, leveraging their ability to form reversible covalent bonds with diols, which are present in sugars. This property is instrumental in constructing sensors that operate at physiological pH, highlighting the potential of boronic acid derivatives in biomedical applications (Das et al., 2003).

Sensor Technology

Boronic acids have been extensively studied for their application in sensor technology, particularly for the detection of biologically relevant molecules. The interaction between boronic acids and diols forms the basis for developing fluorescent sensors that can detect carbohydrates and other bioactive substances. Recent advancements include the design of boronic acid-based sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, demonstrating the broad applicability of these compounds in sensing technologies (Huang et al., 2012).

Biochemical Analysis

Biochemical Properties

(2-Bromo-3-iodophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The compound interacts with palladium complexes, facilitating the transmetalation step, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of the desired carbon-carbon bond .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Boronic acids, in general, are known to interact with cellular components such as enzymes and proteins. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium complex, transferring its organic group to the palladium center. This step is followed by reductive elimination, where the palladium complex forms the desired carbon-carbon bond and regenerates the palladium catalyst. The boronic acid group of this compound is crucial for its interaction with the palladium complex, facilitating the transmetalation step .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its effectiveness in biochemical reactions. The compound is generally stable when stored at low temperatures (2-8°C), but it may degrade over time if exposed to higher temperatures or moisture. Long-term effects on cellular function have not been extensively studied, but the stability of the compound is crucial for its consistent performance in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documentedIt is essential to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation within cells. Understanding these interactions is crucial for determining the compound’s bioavailability and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function within cells .

Properties

IUPAC Name

(2-bromo-3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJHIDMBOYUKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)I)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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